![molecular formula C11H15NS B3378338 3-[(Phenylsulfanyl)methyl]pyrrolidine CAS No. 141699-76-5](/img/structure/B3378338.png)

3-[(Phenylsulfanyl)methyl]pyrrolidine

Übersicht

Beschreibung

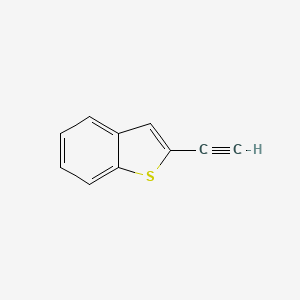

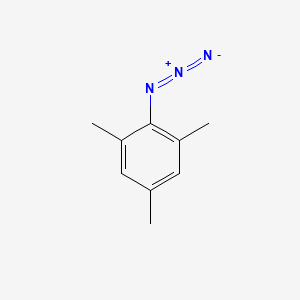

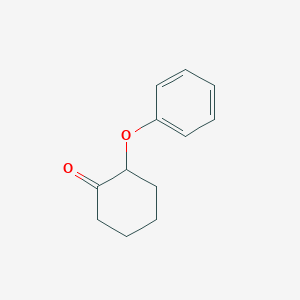

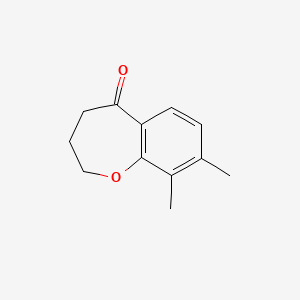

“3-[(Phenylsulfanyl)methyl]pyrrolidine” is a chemical compound with the molecular formula C11H15NS . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring with a phenylsulfanyl methyl group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.31 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Pyrrolidines in Medicine and Industry

- Pyrrolidines show significant biological effects and are used in medicine. Their industrial applications include uses as dyes and agrochemical substances. A study focusing on the synthesis of pyrrolidines through [3+2] cycloaddition highlights their importance in modern science, especially in polar reactions under mild conditions (Żmigrodzka et al., 2022).

Sonochemical Degradation

- A novel treatment strategy based on the sonochemical degradation of toxic organic compounds like 3-methyl pyridine has been developed. This method combines ultrasonication with oxidants, showing a high cavitational yield and significant synergistic effects. The research indicates potential applications in environmental remediation (Daware & Gogate, 2020).

Structural and Spectroscopic Studies

- The structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues have been conducted. These studies include the characterization of Au(III) chloride complexes with these heterocycles, discussing their molecular structures and catalytic properties in organic reactions (Mruk et al., 2020).

Pyrrolidine-based Antimicrobial Agents

- Novel pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activities. The presence of the heterocyclic ring and methoxy group in these derivatives significantly influences their antibacterial and antifungal properties, suggesting their potential as therapeutic agents (Hublikar et al., 2019).

Optoelectronic Applications

- A study on thermally activated delayed fluorescent emitters based on 3-(phenylsulfonyl)pyridine discusses the development of new TADF molecules with promising optoelectronic properties, crucial for technological advancements in this field (Wu et al., 2021).

Pyrrolidine in Drug Discovery

- The optimization of quinazolinone derivatives with pyrrolidine linkers has been explored for thetreatment of inflammatory diseases. The study highlights the impact of small methyl substituents on pyrrolidine to enhance potency and reduce oxidative metabolism, demonstrating the significance of pyrrolidine in medicinal chemistry (Liu et al., 2021).

Development of Pyridine-Thiazole Hybrid Molecules

- Novel pyridine-thiazole hybrid molecules, exhibiting high antiproliferative activity and selectivity for cancer cell lines, have been developed. These compounds are potential anticancer agents, with mechanisms involving genetic instability induction in tumor cells (Ivasechko et al., 2022).

Synthesis of Pyrrolidin-2-ones

- The synthesis of pyrrolidin-2-ones and their derivatives, important in the pharmaceutical industry for creating new medicinal molecules, has been explored. The study focuses on the synthesis conditions, chemical properties, and potential biological activity of these compounds (Rubtsova et al., 2020).

Charge Carrier and Optoelectronic Properties

- An investigation into the optoelectronic and charge transfer properties of pyridine-imidazole derivatives demonstrates their potential as efficient materials in organic semiconductor devices. This research has significant implications for the development of new multifunctional materials in electronics (Irfan et al., 2019).

Tetramic Acid Compounds from Marine-Derived Microorganisms

- Tetramic acid compounds, including pyrrolidine derivatives, isolated from marine-derived microorganisms, have shown diverse bioactivities and structural complexity. This review discusses the biological activities and classifications of these compounds, emphasizing their importance in pharmaceutical and biochemical research (Jiang et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(phenylsulfanylmethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPIJTVKMODTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Chlorophenyl)-2,4-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B3378293.png)